![molecular formula C11H12N2O B13529149 (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent addition of the ethan-1-ol moiety. One common method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate ketone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry techniques can enhance the efficiency and scalability of the synthesis process . Additionally, the use of catalysts and optimized reaction conditions can improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes . The compound may also interact with other molecular pathways, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound also features an imidazole ring and has been shown to possess antifungal properties.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: These compounds have demonstrated significant antifungal activity.
Uniqueness
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazole ring with a phenyl group and an ethan-1-ol moiety allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(1S)-1-(3-imidazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3/t9-/m0/s1 |
InChI-Schlüssel |
QROSBXMPMCZHDF-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)N2C=CN=C2)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



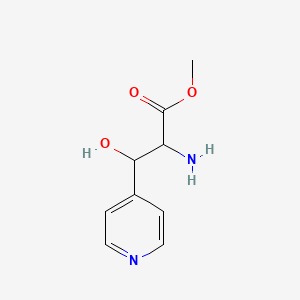
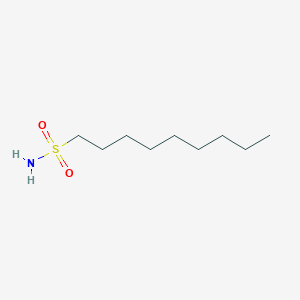
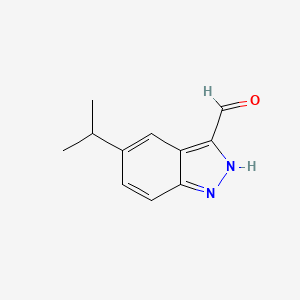
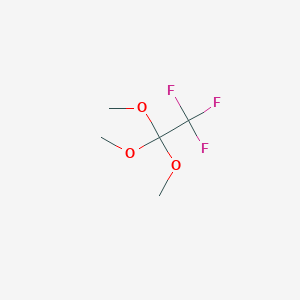

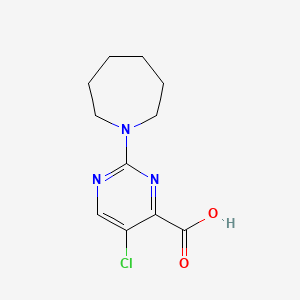





![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)

